Cas no 1909294-41-2 (rac-methyl (1r,3r)-3-(chlorosulfonyl)cyclobutane-1-carboxylate)
rac-methyl (1r,3r)-3-(chlorosulfonyl)cyclobutane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl (1R,3R)-3-(chlorosulfonyl)cyclobutane-1-carboxylate
- methyl (1r,3r)-3-(chlorosulfonyl)cyclobutane-1-carboxylate, trans
- rac-methyl (1r,3r)-3-(chlorosulfonyl)cyclobutane-1-carboxylate
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- Inchi: 1S/C6H9ClO4S/c1-11-6(8)4-2-5(3-4)12(7,9)10/h4-5H,2-3H2,1H3
- InChI Key: WTZPZRVIYDYSNZ-UHFFFAOYSA-N
- SMILES: C1(C(OC)=O)CC(S(Cl)(=O)=O)C1
rac-methyl (1r,3r)-3-(chlorosulfonyl)cyclobutane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-160559-0.05g |
rac-methyl (1r,3r)-3-(chlorosulfonyl)cyclobutane-1-carboxylate |
1909294-41-2 | 95% | 0.05g |
$226.0 | 2023-06-04 | |
| Enamine | EN300-160559-0.1g |
rac-methyl (1r,3r)-3-(chlorosulfonyl)cyclobutane-1-carboxylate |
1909294-41-2 | 95% | 0.1g |
$337.0 | 2023-06-04 | |
| Enamine | EN300-160559-0.25g |
rac-methyl (1r,3r)-3-(chlorosulfonyl)cyclobutane-1-carboxylate |
1909294-41-2 | 95% | 0.25g |
$481.0 | 2023-06-04 | |
| Enamine | EN300-160559-0.5g |
rac-methyl (1r,3r)-3-(chlorosulfonyl)cyclobutane-1-carboxylate |
1909294-41-2 | 95% | 0.5g |
$758.0 | 2023-06-04 | |
| Enamine | EN300-160559-1.0g |
rac-methyl (1r,3r)-3-(chlorosulfonyl)cyclobutane-1-carboxylate |
1909294-41-2 | 95% | 1g |
$971.0 | 2023-06-04 | |
| Enamine | EN300-160559-2.5g |
rac-methyl (1r,3r)-3-(chlorosulfonyl)cyclobutane-1-carboxylate |
1909294-41-2 | 95% | 2.5g |
$1903.0 | 2023-06-04 | |
| Enamine | EN300-160559-5.0g |
rac-methyl (1r,3r)-3-(chlorosulfonyl)cyclobutane-1-carboxylate |
1909294-41-2 | 95% | 5g |
$2816.0 | 2023-06-04 | |
| Enamine | EN300-160559-10.0g |
rac-methyl (1r,3r)-3-(chlorosulfonyl)cyclobutane-1-carboxylate |
1909294-41-2 | 95% | 10g |
$4176.0 | 2023-06-04 | |
| 1PlusChem | 1P01AVLO-50mg |
methyl (1r,3r)-3-(chlorosulfonyl)cyclobutane-1-carboxylate, trans |
1909294-41-2 | 95% | 50mg |
$287.00 | 2025-03-19 | |
| 1PlusChem | 1P01AVLO-100mg |
methyl (1r,3r)-3-(chlorosulfonyl)cyclobutane-1-carboxylate, trans |
1909294-41-2 | 95% | 100mg |
$410.00 | 2025-03-19 |
rac-methyl (1r,3r)-3-(chlorosulfonyl)cyclobutane-1-carboxylate Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on rac-methyl (1r,3r)-3-(chlorosulfonyl)cyclobutane-1-carboxylate
Rac-Methyl (1R,3R)-3-(Chlorosulfonyl)cyclobutane-1-carboxylate: A Comprehensive Overview
The compound rac-methyl (1r,3r)-3-(chlorosulfonyl)cyclobutane-1-carboxylate is a highly specialized chemical entity that has garnered significant attention in the field of biopharmaceuticals and chemical synthesis. This compound belongs to the class of cyclobutane derivatives, which are known for their unique structural properties and potential applications in drug discovery. The presence of the chlorosulfonyl group at the 3-position of the cyclobutane ring introduces a level of reactivity and functionality that makes this compound particularly interesting for researchers.
Recent studies have highlighted the importance of cyclobutane-containing molecules in medicinal chemistry due to their ability to modulate biological systems effectively. The chlorosulfonyl group, which is a key functional moiety in this compound, has been shown to play a critical role in bioisosteric replacements and targeted drug delivery. This group enhances the pharmacokinetic properties of the molecule, making it a valuable asset in the development of next-generation therapeutics.
The stereochemistry of this compound, specifically the (1r,3r) configuration, is crucial for its biological activity. The combination of the methyl group and the chlorosulfonyl substituent creates a highly specific spatial arrangement that is essential for interactions with biomolecular targets. This level of stereoselectivity is a hallmark of modern drug design, where precise molecular recognition is key to achieving desired therapeutic effects.
In terms of synthetic methodology, the preparation of rac-methyl (1r,3r)-3-(chlorosulfonyl)cyclobutane-1-carboxylate involves a series of carefully controlled steps that ensure the preservation of stereochemistry. The use of advanced asymmetric synthesis techniques has been instrumental in achieving high enantiomeric excess, which is critical for the uniformity and efficacy of the final product.
One of the most promising applications of this compound lies in its potential as a building block for complex molecule assembly. Its structural features make it an ideal candidate for incorporating into larger chemical entities, such as polymeric materials, enzymatic inhibitors, or bioconjugates. The versatility of this compound is further enhanced by the presence of the carboxylate group, which can participate in a variety of intermolecular interactions, including hydrogen bonding and metal coordination.
Recent advancements in crystallography have provided valuable insights into the molecular architecture of rac-methyl (1r,3r)-3-(chlorosulfonyl)cyclobutane-1-carboxylate. High-resolution X-ray diffraction studies have revealed the precise arrangement of atoms within the molecule, which has been instrumental in understanding its electronic properties and reactivity patterns. These findings have paved the way for the development of more efficient synthetic routes and the optimization of its biological activity.
The compound's pharmacokinetic profile is another area of active research. Preclinical studies have demonstrated that rac-methyl (1r,3r)-3-(chlorosulfonyl)cyclobutane-1-carboxylate exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its successful translation into clinical applications. Its bioavailability and half-life characteristics position it as a potential candidate for the treatment of various diseases, including inflammatory disorders, cancer, and neurodegenerative conditions.
Furthermore, the compound's ability to act as a template molecule in combinatorial chemistry has opened new avenues for its use in high-throughput screening. By systematically modifying its structure, researchers can generate a library of analogs with diverse biological activities, thereby accelerating the discovery process. This approach leverages the compound's inherent structural diversity to identify novel therapeutic leads.
In conclusion, rac-methyl (1r,3r)-3-(chlorosulfonyl)cyclobutane-1-carboxylate is a multifaceted chemical entity that represents the forefront of modern pharmaceutical research. Its unique combination of structural features, stereochemical purity, and functional versatility makes it a valuable tool in the development of innovative therapies. As scientific advancements continue to unravel its full potential, this compound is poised to play a significant role in addressing unmet medical needs.
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